molecular formula C17H17N5S B2580699 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921542-99-6

3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2580699
CAS No.: 921542-99-6
M. Wt: 323.42
InChI Key: HNBIGRZPBZIXBT-UHFFFAOYSA-N
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Description

3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C17H17N5S and its molecular weight is 323.42. The purity is usually 95%.
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Biological Activity

The compound 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazole and triazole families, which are known for their diverse biological activities. This article focuses on its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action. The synthesis and characterization of this compound have been explored in various studies, highlighting its pharmacological potential.

Anticancer Activity

Imidazole and triazole derivatives, including those similar to the compound , have shown significant anticancer properties. For instance:

  • Mechanism of Action : Compounds containing imidazole rings often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can exhibit IC50 values as low as 27.42 nM against colorectal cancer cell lines such as SW480 and HCT116 .
  • Case Studies : A recent study highlighted that imidazoles can disrupt microtubule formation at concentrations around 60 nM, which correlates with increased DNA damage markers in treated cells . This suggests that the compound may possess similar mechanisms of action.

Antimicrobial Activity

Research indicates that imidazole derivatives also demonstrate antimicrobial properties:

  • In Vitro Studies : Compounds similar to the target structure have been tested against various bacterial strains, showing effective inhibition at micromolar concentrations. For example, certain imidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the imidazole or triazole rings can enhance antimicrobial potency. The introduction of a pyridine moiety has been associated with increased activity against resistant bacterial strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds like this compound may exhibit additional pharmacological activities:

  • Anti-inflammatory Properties : Some imidazole derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
  • Antiviral Effects : Certain triazole compounds have shown promise against viral infections by interfering with viral replication processes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key steps in the synthesis process:

StepDescription
1Formation of the imidazole ring through cyclization reactions involving thioether intermediates.
2Introduction of the pyridine moiety via nucleophilic substitution reactions.
3Final purification through recrystallization or chromatography techniques.

Case Studies on Similar Compounds

Research on related compounds has provided insights into the biological activities associated with this class of molecules:

  • Inhibition of Tubulin Polymerization : A study found that certain imidazole derivatives inhibited tubulin polymerization effectively at IC50 values below 1 µM in various cancer cell lines .
  • Cytotoxicity Profiles : In vitro testing revealed that several derivatives exhibited cytotoxicity across multiple cancer cell lines with varying degrees of potency depending on structural modifications .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing imidazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Tumor Cell Lines

In a study assessing the cytotoxicity of related imidazole derivatives, it was found that modifications at specific positions on the imidazole ring can drastically alter the compound's effectiveness against tumor cells. For instance, compounds with specific aryl substitutions demonstrated IC50 values in the low micromolar range against multiple cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer) . This suggests that similar modifications to 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole could enhance its anticancer efficacy.

Antimicrobial Properties

The imidazole and triazole moieties are also known for their antimicrobial activities. The compound has potential applications in treating infections caused by resistant strains of bacteria and fungi.

Research Insights

Studies have shown that derivatives of triazoles possess broad-spectrum antimicrobial properties. For example, compounds with similar structural frameworks have been reported to inhibit bacterial growth effectively . The incorporation of a pyridine ring may further enhance these properties due to its electron-withdrawing characteristics, which can improve binding affinity to microbial targets.

Mechanistic Studies

Research into imidazole derivatives has revealed that they may function by disrupting cellular processes such as DNA replication and protein synthesis in cancer cells. For instance, certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest . This mechanism could be explored further for the specific compound to elucidate its action against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship is a critical aspect of medicinal chemistry that helps in optimizing drug candidates.

Data Table: Structure-Activity Relationships

Compound VariantSubstituentIC50 (µM)Activity Type
Compound APhenyl0.51Anticancer
Compound BMethyl0.63Anticancer
Compound CPyridineTBDAntimicrobial

Note: TBD indicates that further studies are required to determine IC50 values for specific variants of the target compound.

Properties

IUPAC Name

7-(4-methylphenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-13-4-6-15(7-5-13)21-9-10-22-16(21)19-20-17(22)23-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIGRZPBZIXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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